molecular formula C10H14O2 B134755 2-(4-Methoxyphenyl)propan-2-ol CAS No. 7428-99-1

2-(4-Methoxyphenyl)propan-2-ol

Cat. No.: B134755
CAS No.: 7428-99-1
M. Wt: 166.22 g/mol
InChI Key: BFXOWZOXTDBCHP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)propan-2-ol is a tertiary alcohol that is propan-2-ol substituted by a 4-methoxyphenyl group at position 2This compound is observed as a metabolite in cancer metabolism .

Mechanism of Action

Target of Action

2-(4-Methoxyphenyl)propan-2-ol is a tertiary alcohol that is propan-2-ol substituted by a 4-methoxyphenyl group at position 2 . It is a metabolite observed in cancer metabolism

Mode of Action

It is known to be a metabolite observed in cancer metabolism , suggesting it may interact with biochemical pathways involved in cancer progression.

Biochemical Pathways

As a metabolite observed in cancer metabolism , it may be involved in the complex network of metabolic pathways that are altered in cancer cells.

Pharmacokinetics

Its molecular weight is 16622 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

As a metabolite observed in cancer metabolism , it may influence the growth and proliferation of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)propan-2-ol can be achieved through various methods. One common method involves the reduction of 4-methoxyacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-methoxyacetophenone. This process uses a metal catalyst such as palladium on carbon under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • 2-(4-Methoxyphenyl)propan-2-ol is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry .

Synthesis of Pharmaceuticals

  • The compound serves as a precursor for synthesizing pharmaceutical agents. For instance, it has been employed in the total synthesis of bioactive compounds such as tedarene A, showcasing its utility in medicinal chemistry .

Biological Research

Antimicrobial Properties

  • Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This property makes it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

  • The compound has been evaluated for its anti-inflammatory properties, particularly through its interaction with cyclooxygenase enzymes (COX). Studies suggest that it can inhibit COX-2 activity, which is crucial for reducing inflammation and pain .

Medicinal Applications

Therapeutic Potential

  • Due to its biological activities, this compound is being explored for potential therapeutic applications. Its ability to modulate enzyme activity positions it as a promising candidate for drug development targeting inflammatory diseases and infections .

Case Studies

  • Efficacy Against Resistant Strains : In studies assessing the efficacy of derivatives of this compound against resistant strains of bacteria like H. pylori, certain modifications have shown enhanced potency, indicating the importance of structural variations in developing effective antimicrobial agents.
  • Cytotoxicity Assessments : Evaluations have demonstrated that specific derivatives possess lower cytotoxicity while maintaining antimicrobial efficacy, suggesting that careful selection of stereochemistry can optimize therapeutic profiles.

Industrial Applications

Production of Specialty Chemicals

  • Beyond its applications in research and medicine, this compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in various industrial processes, including the manufacturing of fragrances and flavors .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)propan-2-ol: This compound has a similar structure but with a methyl group instead of a methoxy group.

    2-(4-Hydroxyphenyl)propan-2-ol: This compound has a hydroxyl group instead of a methoxy group.

    2-(4-Chlorophenyl)propan-2-ol: This compound has a chlorine atom instead of a methoxy group.

Uniqueness

2-(4-Methoxyphenyl)propan-2-ol is unique due to its methoxy group, which imparts distinct chemical properties and reactivity. The presence of the methoxy group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions .

Biological Activity

2-(4-Methoxyphenyl)propan-2-ol, also known as 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol, is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14OC_{10}H_{14}O. The compound features a methoxy group (-OCH₃) attached to a phenyl ring, which enhances its stability and reactivity. The unique methoxy substitution influences its interactions with biological systems, making it a subject of interest in medicinal chemistry.

Property Description
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Functional Groups Alcohol, Ether
Solubility Soluble in organic solvents

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies demonstrate that this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For example, derivatives of this compound have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with cell growth and survival .

A notable case study involved the synthesis of novel derivatives that showed enhanced anticancer activity compared to their parent compounds. These derivatives were evaluated in human cancer cell lines, revealing IC₅₀ values indicating effective dose-response relationships .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects. Studies have indicated that this compound can protect neuronal cells from apoptosis induced by neurotoxic agents. This activity is thought to be mediated through the inhibition of pro-apoptotic factors and the activation of survival signaling pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The methoxy group enhances the electron-donating ability of the phenolic structure, allowing it to effectively neutralize free radicals.
  • Modulation of Signaling Pathways : This compound can influence various intracellular signaling pathways that regulate cell survival and apoptosis, particularly in cancer cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory mediators .

Study on Antioxidant Activity

A study published in MDPI highlighted the antioxidant capacity of this compound through DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration with increasing concentrations of the compound, supporting its use as a natural antioxidant .

Research on Anticancer Activity

In a recent investigation, derivatives of this compound were synthesized and tested against various cancer cell lines. The findings revealed that specific modifications to the compound's structure enhanced its cytotoxicity against breast and prostate cancer cells, indicating a promising avenue for further research into its therapeutic potential .

Properties

IUPAC Name

2-(4-methoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXOWZOXTDBCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225298
Record name 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7428-99-1
Record name 4-Methoxy-α,α-dimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7428-99-1
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Record name 2-(4-Methoxyphenyl)propan-2-ol
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Record name 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol
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Record name 4-methoxy-α,α-dimethylbenzyl alcohol
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Record name 2-(4-METHOXYPHENYL)PROPAN-2-OL
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Record name 2-(4-methoxyphenyl)propan-2-ol
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URL http://www.hmdb.ca/metabolites/HMDB0062603
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Synthesis routes and methods

Procedure details

This was synthesized using a synthesis based on that described by Archer et al., J. Org. Chem., Vol. 42, No. 13, 1977, page 2282, column 2 (see synthesis of (22)). A solution of 4-methoxy acetophenone (151.18 g, 1 mol) in 300 ml of anhydrous THF was added for 1 h to the solution of 1N methyl magnesium chloride (1360 ml, 1.36 mol) in THF while maintaining the internal temperature at 10-15° C. After completion of the addition, the reaction mixture was heated for about 4.5 hrs. After completion of the reaction (as determined by TLC), 0.2 L of water was slowly added during 3 hrs to quench the reaction while maintaining the internal temperature at <15° C. The reaction mixture was decanted from the precipitate and evaporated under vacuum. The remaining white residue was washed with methyl t-butyl ether (MTBE) (2×200 mL) and evaporated. The combined residue was dissolved in 400 mL of MTBE and 200 mL of water was added. The organic layer was extracted and the aqueous layer was washed with MTBE (3×50 mL). The combined organic extracts were dried over anhydrous sodium sulfate and evaporated to dryness to afford 156 g of 2-(4-Methoxy-phenyl)-propan-2-ol as yellow oil (94% yield, 96% purity by HPLC).
[Compound]
Name
( 22 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
151.18 g
Type
reactant
Reaction Step Two
Quantity
1360 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(4-Methoxyphenyl)propan-2-ol formation in the context of trans-anethole photo-oxygenation?

A1: The research paper [] investigates the photo-oxygenation of trans-anethole, a major component of anise essential oil, using tetraphenylporphyrin (TPP) as a singlet oxygen sensitizer. The study identifies this compound as one of the key products alongside 4-methoxybenzaldehyde and erythro and threo 1-(4-methoxyphenyl)propane-1,2-diol. This finding is significant as it sheds light on the potential degradation pathways of trans-anethole upon exposure to light and oxygen, which could have implications for the stability and shelf life of anise essential oil and related products.

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